molecular formula C13H14FNO B13188690 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13188690
M. Wt: 219.25 g/mol
InChI Key: RUQRGYRFCVNTJH-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is a fluorinated spirocyclic compound featuring a 6-azaspiro[3.4]octan-5-one core substituted with a 3-fluorophenyl group at the 8-position. This structure combines a rigid spirocyclic framework with a fluorine atom, a common bioisostere known to enhance metabolic stability and binding affinity in drug design .

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

8-(3-fluorophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14FNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16)

InChI Key

RUQRGYRFCVNTJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one with key analogs based on structural features, biological activity, and synthetic availability.

Positional Isomer: 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

  • Structural Difference : The fluorine atom is at the 2-position of the phenyl ring instead of 3.
  • Physicochemical Properties: Molecular Weight: 219.25 g/mol (identical to the 3-fluoro isomer due to same formula, C₁₃H₁₄FNO) . Purity/Specification: Available in bulk quantities, though stock status varies by supplier .
  • Biological Implications: Fluorine position influences electronic and steric interactions with target proteins. For example, in related spirocyclic quinolones, the 3-fluoro substitution enhanced activity against Klebsiella pneumoniae compared to other positions .

Core Structure: 6-Azaspiro[3.4]octan-5-one

  • Role : The spirocyclic core provides conformational rigidity, improving target selectivity.
  • Synthetic Availability :
    • Supplied by SynHet at >99% purity with short lead times (<1 week), indicating industrial scalability .
    • Used as a key intermediate for derivatives like this compound .

Antibacterial Spirocyclic Analogs

highlights spirocyclic compounds (e.g., 6-azaspiro[3.4]octane derivatives) with potent activity against ESKAPE pathogens. Key comparisons:

  • Activity Spectrum: 6a–c (cyclopropane-containing analogs): Active against Klebsiella pneumoniae (MIC: single-digit µg/mL) but inactive against Pseudomonas aeruginosa . Lead compound 3w: Exceptionally potent against Acinetobacter baumannii (MIC: <1 µg/mL), outperforming most analogs .
  • Impact of Fluorine Substitution :
    • Fluorine at the 3-position (as in this compound) may optimize π-stacking interactions in bacterial DNA gyrase, similar to ciprofloxacin derivatives .

Other Spirocyclic Derivatives

  • Brominated Derivatives: 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one (CAS: EN300-45193756) demonstrates how halogenation at non-phenyl positions alters reactivity for further functionalization .
  • Boc-Protected Analogs: Compounds like cis-6-Boc-2-amino-6-azaspiro[3.4]octane (AS98634) highlight the use of protecting groups in stepwise synthesis, priced at $346/100mg .

Key Research Findings

  • Fluorine Position Matters: The 3-fluoro substitution may enhance target binding compared to 2-fluoro, as seen in related quinolones .
  • Spirocyclic Rigidity : The 6-azaspiro[3.4]octane core improves metabolic stability, a critical factor in antibiotic design .
  • Synthetic Scalability : Suppliers like SynHet and Enamine Ltd. provide high-purity spirocyclic intermediates, enabling rapid derivative synthesis .

Biological Activity

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a fluorophenyl group. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C13H14FNOC_{13}H_{14}FNO, with a molecular weight of 219.25 g/mol. The IUPAC name reflects its complex structure, which includes a spirocyclic core and a fluorinated phenyl ring.

PropertyValue
Molecular FormulaC13H14FNOC_{13}H_{14}FNO
Molecular Weight219.25 g/mol
IUPAC NameThis compound
InChI KeyRUQRGYRFCVNTJH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity that enhances binding affinity.

Potential Targets

  • Sigma Receptors : This compound may selectively target sigma receptors, which are implicated in various neurological disorders.
  • Enzymatic Pathways : Its structure suggests potential interactions with enzymes involved in neurotransmitter metabolism.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antidepressant Effects : Compounds targeting sigma receptors have shown promise in alleviating symptoms of depression.
  • Neuroprotective Properties : The ability to modulate receptor activity may confer neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Sigma Receptor Modulation :
    • A study demonstrated that compounds with similar structural features enhanced sigma receptor activity, suggesting potential therapeutic applications in treating anxiety and depression disorders .
  • Neuroprotective Effects :
    • Research has shown that certain spirocyclic compounds can protect neuronal cells from apoptosis induced by oxidative stress, indicating that this compound may have similar protective roles .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic substitution reactions with fluorinated phenyl halides.

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